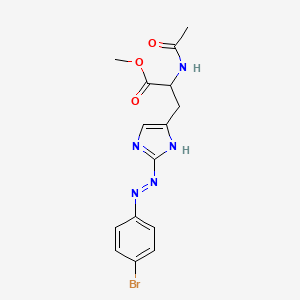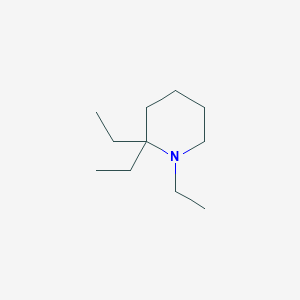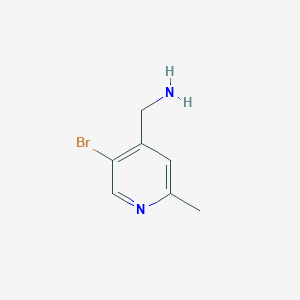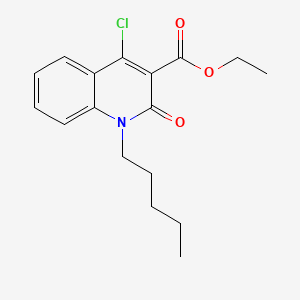
Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester, a chlorine atom, and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the quinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: NaBH4, LiAlH4, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 1H-indole-3-carboxylate
Comparison: Ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate is unique due to the presence of the pentyl group, which can influence its lipophilicity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .
Properties
CAS No. |
184018-44-8 |
|---|---|
Molecular Formula |
C17H20ClNO3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
ethyl 4-chloro-2-oxo-1-pentylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20ClNO3/c1-3-5-8-11-19-13-10-7-6-9-12(13)15(18)14(16(19)20)17(21)22-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
QUKHHVFYWFGXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)Cl |
solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
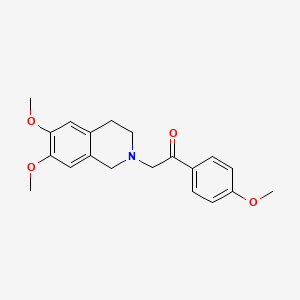
![6'-(4-methoxyphenyl)-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione](/img/structure/B14165895.png)
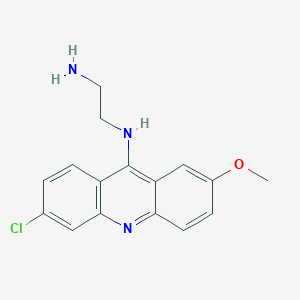
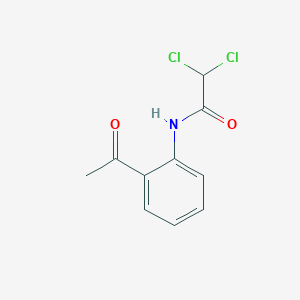
![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
